molecular formula C5H8F3NO B1442497 2-(Trifluoromethyl)morpholine CAS No. 1196532-95-2

2-(Trifluoromethyl)morpholine

Cat. No. B1442497
CAS RN: 1196532-95-2
M. Wt: 155.12 g/mol
InChI Key: OVAZCYUQNNFOKS-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)morpholine” is a fluorinated organic compound with the molecular formula C5H8F3NO . It is also known as “TFMM”. There are also hydrochloride versions of this compound, such as “(2R)-2-(trifluoromethyl)morpholine hydrochloride” with a molecular weight of 191.58 .


Synthesis Analysis

The synthesis of morpholines, including this compound, has been a topic of interest in recent years . A common method for the preparation of morpholines involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . This method has been used to synthesize various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 . The molecular weight of the hydrochloride version of this compound is 191.58 .


Chemical Reactions Analysis

The trifluoromethyl group in this compound can participate in various chemical reactions. Recent advances in transition metal-mediated trifluoromethylation reactions have shown the construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Scientific Research Applications

1. Development of Neurokinin-1 Receptor Antagonists

2-(Trifluoromethyl)morpholine derivatives have been explored for their potential as neurokinin-1 (NK-1) receptor antagonists. For example, a study by Hale et al. (1998) developed a potent, long-acting morpholine acetal human NK-1 receptor antagonist, which showed promising results in preclinical animal models for the treatment of various disorders related to Substance P, such as peripheral pain and migraine (Hale et al., 1998).

2. Synthesis of DNA-Dependent Protein Kinase Inhibitors

Morpholine derivatives are key intermediates in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. Aristegui et al. (2006) developed improved methods for synthesizing these intermediates, demonstrating the critical role of morpholine in medicinal chemistry (Aristegui et al., 2006).

3. Chemical Synthesis and Isomerization Studies

Mlostoń et al. (2015) studied the reactions of l-prolinol with aryl glyoxals leading to the formation of morpholin-2-one derivatives, which were then used for nucleophilic trifluoromethylation. This highlights the versatility of morpholine derivatives in chemical synthesis (Mlostoń et al., 2015).

4. Electrochemical Oxytrifluoromethylation

Claraz et al. (2020) developed an electrochemical intramolecular oxytrifluoromethylation method for synthesizing CF3-containing morpholine derivatives. This showcases an innovative approach in the synthesis of morpholine-based compounds (Claraz et al., 2020).

5. Exploration of Morpholine in Drug Design

Kourounakis et al. (2020) emphasized the significance of morpholine as a scaffold in medicinal chemistry. The morpholine ring, due to its advantageous properties, has been integrated into a wide range of bioactive molecules with diverse therapeutic potential (Kourounakis et al., 2020).

6. Antitumor Activity Studies

Muhammad et al. (2017) synthesized new morpholinylchalcones and assessed their antitumor activity. The study revealed promising activities of these compounds against various cancer cell lines, underlining the potential of morpholine derivatives in cancer treatment (Muhammad et al., 2017).

7. Examination of Morpholine Derivatives in Antimicrobial Research

Bigdan et al. (2020) explored the anti-inflammatory properties of morpholine derivatives in an experimental model of pancreatitis in rats, indicating the potential application of these compounds in antimicrobial research (Bigdan et al., 2020).

properties

IUPAC Name

2-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAZCYUQNNFOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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